molecular formula C19H17FO4S B2953477 3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one CAS No. 931313-53-0

3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one

Cat. No. B2953477
CAS RN: 931313-53-0
M. Wt: 360.4
InChI Key: VDIKCJQRZACIJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a tert-butylphenylsulfonyl group can involve various methods. For instance, one approach involves the reaction of 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine . Another method involves electrophilic aromatic substitution, a common reaction in organic chemistry .


Chemical Reactions Analysis

The tert-butylphenylsulfonyl group can participate in various chemical reactions. For example, it can undergo protodeboronation, a reaction that involves the removal of a boron group . This reaction can be used in the formal anti-Markovnikov hydromethylation of alkenes .

Scientific Research Applications

Organic Synthesis and Fluorination Techniques

In the realm of organic chemistry, this compound is explored for its unique properties in fluorination reactions, a key process in the development of pharmaceuticals and agrochemicals due to the significant impact of fluorine atoms on biological activity and chemical stability. Umemoto et al. (2010) discuss a related fluorinating agent with high thermal stability and resistance to hydrolysis, showcasing its diverse fluorination capabilities, including the conversion of alcohols, aldehydes, and ketones into their fluorinated counterparts with high yield and selectivity (Umemoto, Singh, Xu, & Saito, 2010).

Environmental Degradation of Fluorinated Compounds

Research on environmental pollutants has also highlighted the significance of fluorinated compounds like 3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one. Yang et al. (2014) evaluated the degradability of fluorotelomer sulfonate, an analog in advanced oxidation processes, revealing insights into potential pathways for mitigating the environmental impact of such compounds (Yang, Huang, Zhang, Yu, & Deng, 2014).

Material Science Applications

In material science, compounds with sulfonyl and fluoro groups are integral to the development of new materials. Huang et al. (2014) synthesized a series of materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles for thermally activated delayed fluorescence, demonstrating their potential in organic light-emitting diodes (OLEDs) and other photonic applications (Huang, Qi, Jiang, Tang, Liu, Wenjuan, Yin, Shi, Ban, Xu, & Sun, 2014).

Bioimaging and Sensing Technologies

The design and synthesis of new fluorescent probes for bioimaging are another exciting application area. Hu et al. (2014) developed a new fluorescent probe based on a similar chromen-2-one structure for selective and sensitive detection of Zn2+ ions, showcasing its utility in cell imaging and highlighting the compound's relevance in biochemical and medical research (Hu, Tan, Liu, Yu, Cui, & Yang, 2014).

properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-6-fluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIKCJQRZACIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one

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